

# Application Notes and Protocols for (Rac)-BAY-985 Administration in Animal Studies

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## Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

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## Introduction

**(Rac)-BAY-985** is a potent, ATP-competitive, and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase  $\epsilon$  (IKK $\epsilon$ ).<sup>[1][2][3]</sup> These kinases are crucial components of intracellular signaling pathways that regulate innate immunity, inflammation, and cell proliferation.<sup>[4][5]</sup> Specifically, TBK1/IKK $\epsilon$  are known to mediate the phosphorylation and activation of interferon regulatory factor 3 (IRF3), a key transcription factor in the type I interferon response, and are also involved in the activation of the NF- $\kappa$ B signaling pathway.<sup>[4][5][6]</sup> Due to its role in these critical pathways, **(Rac)-BAY-985** has been investigated for its therapeutic potential, primarily in the context of cancer.

These application notes provide a summary of the available data on the administration of **(Rac)-BAY-985** in animal studies, with a focus on its use in a preclinical cancer model. The information is intended to guide researchers in designing and executing their own in vivo experiments.

## Quantitative Data Summary

The following tables summarize the in vitro potency, cellular activity, and in vivo pharmacokinetic parameters of **(Rac)-BAY-985**.

Table 1: In Vitro Kinase Inhibitory Potency of **(Rac)-BAY-985**

Kinase	IC <sub>50</sub> (nM)
TBK1 (low ATP)	2
TBK1 (high ATP)	30
IKKε	2
FLT3	123
RSK4	276
DRAK1	311
ULK1	7930

Data sourced from MedChemExpress and an article on BAY-985 as a TBK1/IKKε inhibitor.[\[2\]](#)[\[3\]](#)

Table 2: Cellular Activity of **(Rac)-BAY-985**

Cell Line	Assay	IC <sub>50</sub> (nM)
MDA-MB-231 mIRF3	pIRF3 Inhibition	74
SK-MEL-2 (Melanoma)	Cell Proliferation	900
ACHN (Renal)	Cell Proliferation	7260

Data sourced from an article on BAY-985 as a TBK1/IKKε inhibitor.[\[2\]](#)

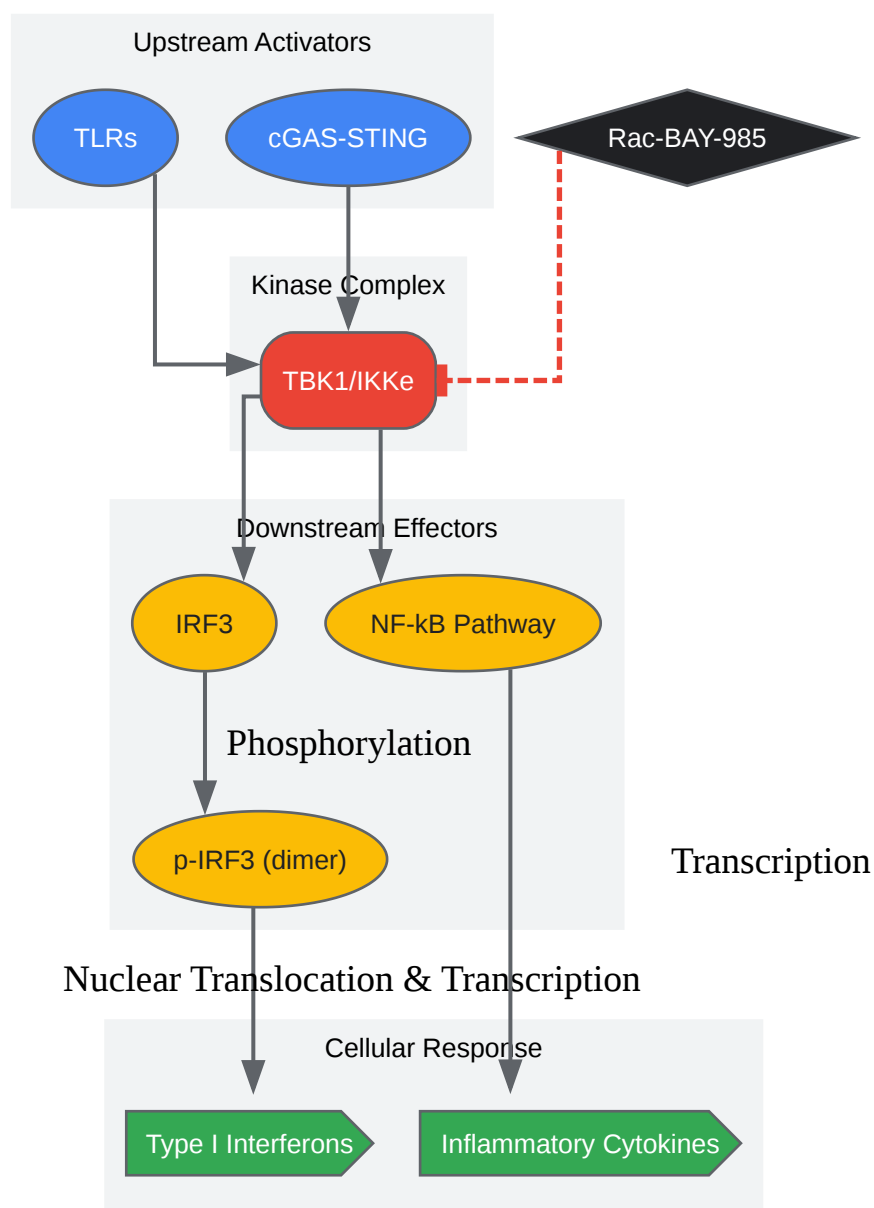
Table 3: Pharmacokinetic Parameters of **(Rac)-BAY-985** in Sprague-Dawley Rats

Parameter	Value
Clearance (CL <sub>b</sub> )	4.0 L/h/kg
Volume of Distribution (V <sub>ss</sub> )	2.9 L/kg
Terminal Half-life (t <sub>1/2</sub> )	0.79 h

Data sourced from MedChemExpress and an article on BAY-985 as a TBK1/IKKε inhibitor.[\[2\]](#)[\[3\]](#)

## Signaling Pathway

**(Rac)-BAY-985** inhibits TBK1 and IKK $\epsilon$ , which are key kinases in the signaling pathways downstream of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and the cGAS-STING pathway. Inhibition of TBK1/IKK $\epsilon$  blocks the phosphorylation and subsequent activation of the transcription factors IRF3 and components of the NF- $\kappa$ B pathway. This leads to reduced production of type I interferons and other inflammatory cytokines.



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Caption: TBK1/IKK $\epsilon$  signaling pathway inhibited by **(Rac)-BAY-985**.

## Experimental Protocols

The following protocols are based on the available literature for **(Rac)-BAY-985** and general methodologies for similar *in vivo* studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

## In Vivo Efficacy in a Human Melanoma Xenograft Model

This protocol is based on the study of **(Rac)-BAY-985** in a SK-MEL-2 human melanoma xenograft model.<sup>[2]</sup>

### 1. Animal Model

- Species: Mouse
- Strain: Athymic Nude (e.g., BALB/c nude)
- Age: 10-12 weeks
- Supplier: Reputable commercial vendor
- Acclimation: Acclimate animals for at least one week before the start of the experiment.

### 2. Cell Culture and Implantation

- Cell Line: SK-MEL-2 (human melanoma)
- Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel (e.g., 50% v/v) to improve tumor take rate.
- Implantation: Subcutaneously inject 1 x 10<sup>6</sup> SK-MEL-2 cells in a volume of 100-200  $\mu$ L into the flank of each mouse.

### 3. Tumor Growth Monitoring and Group Randomization

- **Monitoring:** Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- **Tumor Volume Calculation:** Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization:** When tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>, randomize the animals into treatment and control groups.

### 4. Formulation and Administration of **(Rac)-BAY-985**

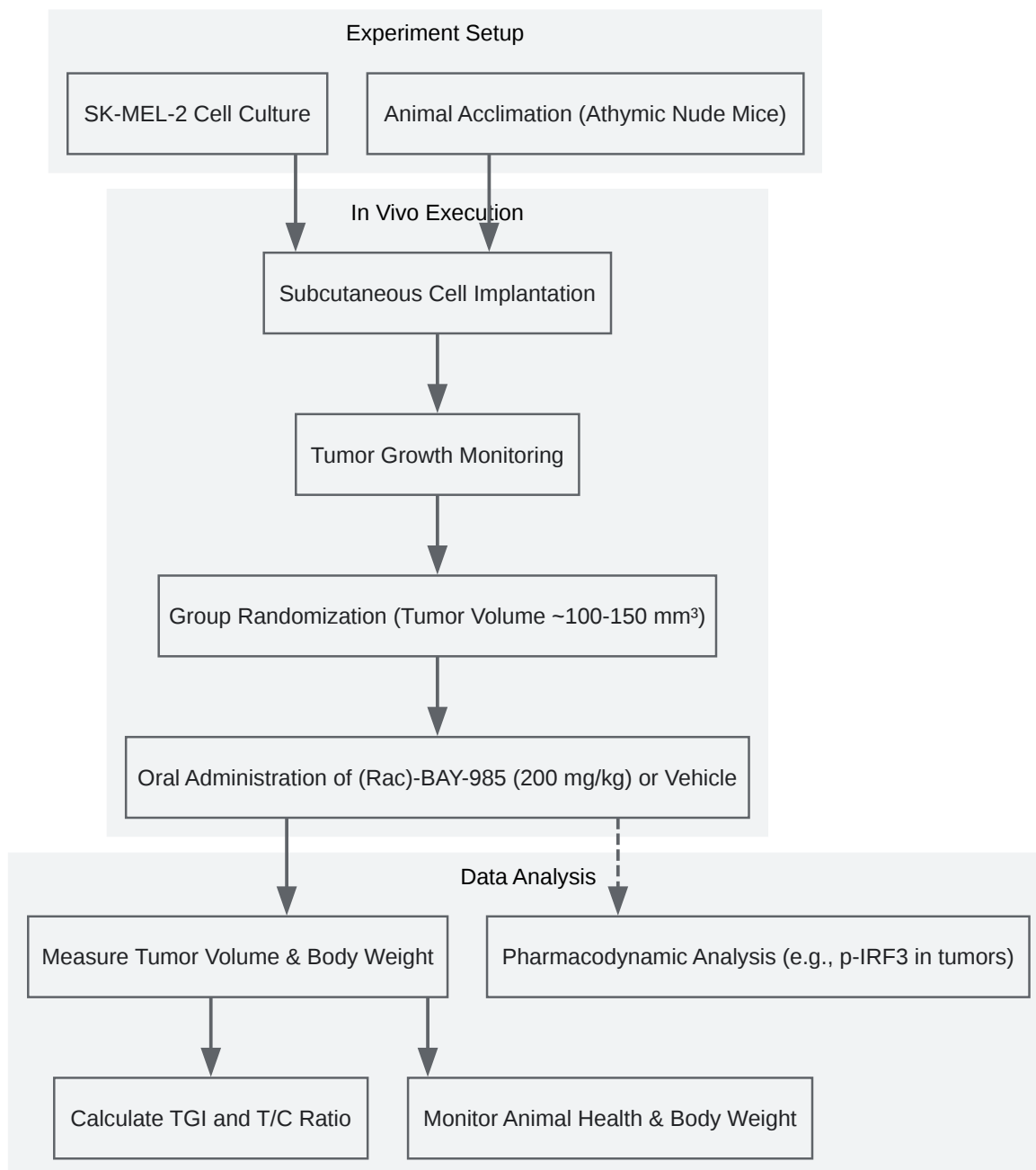
- **Dosage:** 200 mg/kg body weight.
- **Formulation (Example):** A formulation suitable for oral administration can be prepared. While the exact vehicle for the published study is not specified, a common formulation for similar compounds involves:
  - 5% DMSO
  - 30% PEG300
  - 5% Tween 80
  - 60% Saline or PBS
  - **Preparation:** Dissolve **(Rac)-BAY-985** in DMSO first. Then, add PEG300 and Tween 80, mixing well after each addition. Finally, add the saline or PBS and mix until a clear solution is obtained. The final concentration should be calculated based on the dosage and the administration volume.
- **Administration Route:** Oral gavage (p.o.).
- **Dosing Volume:** Typically 100 µL for mice, but should be calculated based on the final concentration of the dosing solution to achieve the 200 mg/kg dose.
- **Dosing Schedule:** The published study duration was 111 days. The frequency of administration (e.g., once or twice daily) should be determined based on the compound's

half-life and the desired therapeutic exposure.

- Control Group: Administer the vehicle solution to the control group using the same volume and schedule as the treatment group.

## 5. Efficacy and Tolerability Assessment

- Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.
- Efficacy Endpoint: The primary efficacy endpoint is often the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is also a common metric. A T/C ratio of 0.6 was reported for **(Rac)-BAY-985** at 200 mg/kg.[2]
- Tolerability: Monitor animal health daily. Record body weight at each tumor measurement. A body weight loss of more than 15-20% is often considered a sign of toxicity. The reported study noted a maximum body weight loss of less than 10%.[2]
- Pharmacodynamic Markers: At the end of the study, or at selected time points, tumor tissues can be collected to assess target engagement. This can be done by measuring the levels of phosphorylated IRF3 (p-IRF3) or other downstream markers of TBK1/IKKε activity via methods such as Western blot or immunohistochemistry.



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Caption: Workflow for in vivo efficacy testing of **(Rac)-BAY-985**.

## Disclaimer

The information provided in these application notes is for research purposes only and is based on currently available public information. The protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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